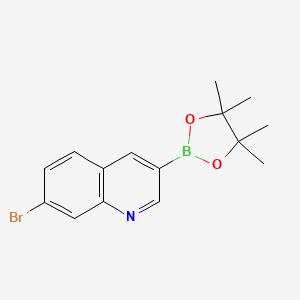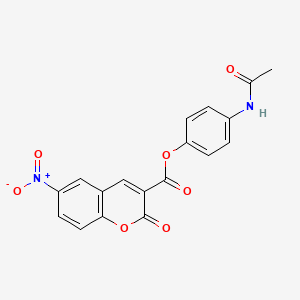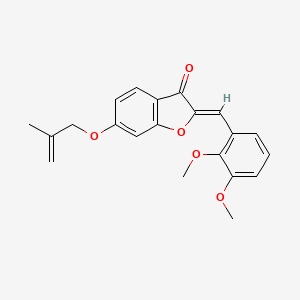
(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, commonly known as DMBO, is a natural compound that has been extensively studied for its various biological properties. It is a member of the benzofuran family and is found in several plants, including the roots of the Chinese medicinal herb, Millettia pachycarpa.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves the condensation of 2,3-dimethoxybenzaldehyde with 2-methylallyl alcohol, followed by cyclization with salicylaldehyde to form the benzofuran ring. The resulting intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the final product.
Starting Materials
2,3-dimethoxybenzaldehyde, 2-methylallyl alcohol, salicylaldehyde, phosphonium ylide
Reaction
Step 1: Condensation of 2,3-dimethoxybenzaldehyde with 2-methylallyl alcohol in the presence of a suitable acid catalyst to form the corresponding imine intermediate., Step 2: Cyclization of the imine intermediate with salicylaldehyde in the presence of a suitable base catalyst to form the benzofuran ring., Step 3: Wittig reaction of the resulting intermediate with an appropriate phosphonium ylide to form the final product, (Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one.
Mécanisme D'action
DMBO exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
DMBO has been shown to possess several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, it has been found to possess neuroprotective properties and may have potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMBO has several advantages as a research tool. It is a natural compound that is readily available and relatively inexpensive. It has been extensively studied and its biological properties are well characterized. However, there are also limitations to its use. DMBO has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on DMBO. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is potential for the development of novel derivatives of DMBO that may possess improved biological properties.
Applications De Recherche Scientifique
DMBO has been found to possess several biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)12-25-15-8-9-16-18(11-15)26-19(20(16)22)10-14-6-5-7-17(23-3)21(14)24-4/h5-11H,1,12H2,2-4H3/b19-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRPBDPWRNGRBW-GRSHGNNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

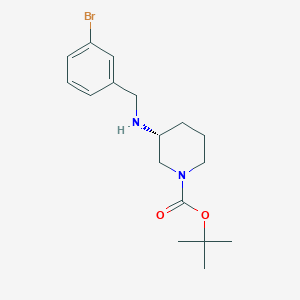
![2-(2,4-Difluorophenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one](/img/structure/B2384403.png)
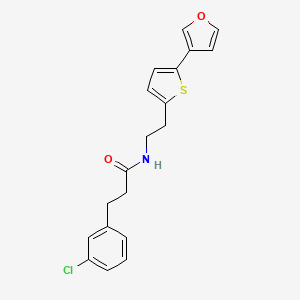
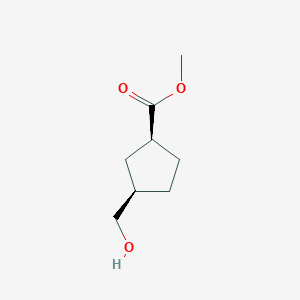
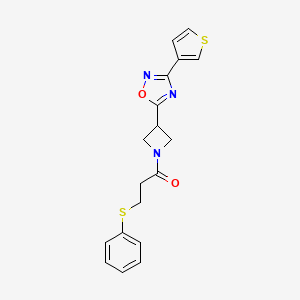
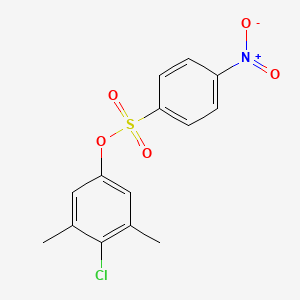
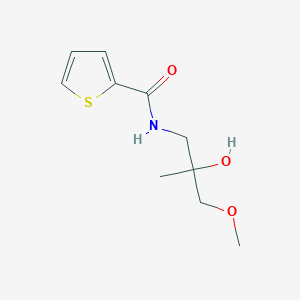
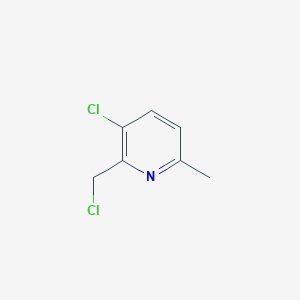
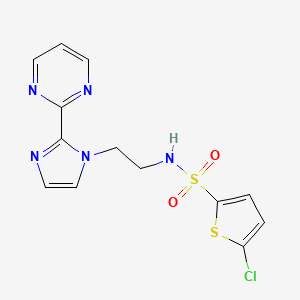

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2384417.png)

